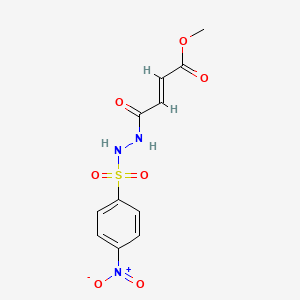![molecular formula C22H17ClO B14299930 4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 114039-92-8](/img/structure/B14299930.png)
4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
The synthesis of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include chlorinating agents, naphthalene derivatives, and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, altering their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one stands out due to its unique structural features and reactivity. Similar compounds include:
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.
Biphenyl derivatives: Compounds with biphenyl structures and various functional groups. The uniqueness of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one lies in its specific combination of functional groups and the resulting chemical properties.
This comprehensive overview highlights the significance of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one in various fields of scientific research and its potential applications
Eigenschaften
CAS-Nummer |
114039-92-8 |
|---|---|
Molekularformel |
C22H17ClO |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-3-naphthalen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C22H17ClO/c23-21-9-7-16(8-10-21)19-12-20(14-22(24)13-19)18-6-5-15-3-1-2-4-17(15)11-18/h1-11,14,19H,12-13H2 |
InChI-Schlüssel |
LOBAMZKQCYMAFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C=C1C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)




![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)

